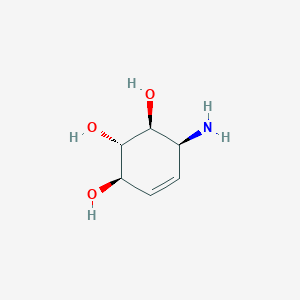

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

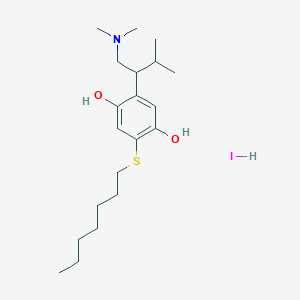

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as D-cycloserine, is a cyclic amino acid that has been extensively studied for its unique biochemical and physiological properties. It was first discovered in the mid-20th century and has since been used in various fields of research, including neuroscience, microbiology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is complex and multifaceted. It acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By modulating the activity of the NMDA receptor, (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole enhances the consolidation and extinction of fear memories. It also inhibits the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls, leading to the disruption of bacterial cell growth and division.

Biochemical and Physiological Effects:

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, it has been shown to enhance the consolidation and extinction of fear memories, leading to a reduction in anxiety-related behaviors. In microbiology, it has been shown to inhibit the growth and division of bacterial cells, leading to the eradication of bacterial infections. In medicinal chemistry, it has been shown to have potential as a drug target for various diseases, including cancer.

Advantages and Limitations for Lab Experiments

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it an ideal candidate for studying the NMDA receptor and its role in synaptic plasticity and memory formation. It is also a potent antibiotic, making it a useful tool for studying bacterial cell growth and division. However, there are also limitations to its use. It can have off-target effects, leading to unwanted side effects and interfering with experimental results. It can also be toxic at high concentrations, limiting its use in certain experimental contexts.

Future Directions

For the study of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole include investigating its potential as a treatment for anxiety disorders and other psychiatric conditions, as well as a potential antibiotic target for emerging bacterial infections.

Synthesis Methods

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is synthesized through the fermentation of Streptomyces orchidaceus, a soil-dwelling bacterium. The process involves the isolation of the bacterium, which is then cultured in a suitable medium. The resulting product is then purified through a series of chemical reactions to obtain the final product. The synthesis method of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is well-established, and the purity and quality of the product can be easily controlled.

Scientific Research Applications

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to enhance the extinction of fear memories, which has significant implications for the treatment of anxiety disorders. In microbiology, it has been used as an antibiotic to treat various bacterial infections, including tuberculosis. In medicinal chemistry, it has been investigated for its potential as a drug target for various diseases, including cancer.

properties

CAS RN |

141269-14-9 |

|---|---|

Product Name |

(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |

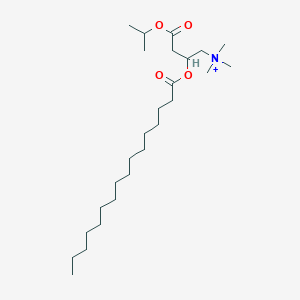

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(1S,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5-,6-/m0/s1 |

InChI Key |

RAJLHDDMNNFKNT-FSIIMWSLSA-N |

Isomeric SMILES |

C1=C[C@H]([C@@H]([C@H]([C@H]1N)O)O)O |

SMILES |

C1=CC(C(C(C1N)O)O)O |

Canonical SMILES |

C1=CC(C(C(C1N)O)O)O |

synonyms |

4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2beta,3alpha,6alpha)]-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)